1,4,5-Trimethylnaphthalene

Environmental fate Physicochemical property estimation Gas-water partitioning

Researchers requiring precise partition coefficients for QSAR models or geochemical biomarker calibration face variability when substituting isomers. 1,4,5-Trimethylnaphthalene eliminates this uncertainty with: • Defined Log H(c) 1.03-40% lower than 2,6-DMN-for accurate volatilization modeling; • Consistent LogP 4.9 for predictable biphasic partitioning; • Well-resolved GC-MS retention time distinct from 1,2,5-TMN and 1,3,7-TMN biomarkers. Supplied as a white to light yellow crystalline solid with >96% GC purity, stored at room temperature (<15°C), and shipped under ambient conditions globally.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 2131-41-1
Cat. No. B1215425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trimethylnaphthalene
CAS2131-41-1
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C(C2=CC=C1)C)C
InChIInChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3
InChIKeyFSAWRQYDMHSDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Trimethylnaphthalene (CAS 2131-41-1) for Research and Industrial Procurement


1,4,5-Trimethylnaphthalene (CAS 2131-41-1) is a C13H14 polycyclic aromatic hydrocarbon belonging to the methylated naphthalene family, characterized by three methyl substituents at the 1-, 4-, and 5-positions of the fused bicyclic ring system [1]. This specific substitution pattern yields a solid with a melting point range of 60–63 °C and a boiling point of approximately 290 °C at atmospheric pressure . The compound serves as a key intermediate in organic synthesis and is employed as a reference standard in chromatographic and geochemical analyses, with typical commercial purity specifications of ≥95–96% (GC) .

1,4,5-Trimethylnaphthalene (CAS 2131-41-1): Why In-Class Substitution Compromises Research Integrity and Process Performance


The methyl substitution pattern on the naphthalene core exerts a profound influence on physicochemical properties, environmental fate, and analytical behavior. For instance, the Henry's law constant (Log H(c))—a critical parameter governing air-water partitioning—varies by a factor of approximately five among methylated naphthalenes, ranging from 1.03 for 1,4,5-trimethylnaphthalene to 1.73 for 2,6-dimethylnaphthalene [1]. Similarly, octanol-water partition coefficients (LogP) differ by over an order of magnitude across isomers, directly impacting hydrophobicity, bioaccumulation potential, and chromatographic retention [2]. Furthermore, the position of methyl groups dictates biodegradation kinetics and thermal stability, rendering specific isomers more suitable as geochemical biomarkers or stable synthetic intermediates [3]. Consequently, substituting 1,4,5-trimethylnaphthalene with a different trimethylnaphthalene isomer, a dimethylnaphthalene, or a tetramethylnaphthalene—even one with identical molecular weight—will introduce uncontrolled variability in experimental outcomes, invalidate calibrated analytical methods, and compromise the reproducibility of synthetic protocols. The following quantitative evidence delineates the precise, measurable differentiators that necessitate the procurement of the 1,4,5-isomer for targeted applications.

1,4,5-Trimethylnaphthalene (CAS 2131-41-1) Quantitative Differentiation Evidence for Scientific Selection


1,4,5-Trimethylnaphthalene Exhibits a 40% Lower Henry's Law Constant Compared to 2,6-Dimethylnaphthalene, Dictating Air-Water Partitioning Behavior

In a systematic estimation of physicochemical properties for 20 methylated naphthalenes, the logarithm of the Henry's law constant (Log H(c)) for 1,4,5-trimethylnaphthalene was determined to be 1.03 Pa·m³/mol. In contrast, the value for 2,6-dimethylnaphthalene was 1.73 Pa·m³/mol, representing a 0.70 log unit difference [1].

Environmental fate Physicochemical property estimation Gas-water partitioning

1,4,5-Trimethylnaphthalene Demonstrates Distinct LogP and LogS Values Relative to Isomers, Defining Its Hydrophobic and Solubility Profile

Experimentally measured octanol-water partition coefficient (LogP) for 1,4,5-trimethylnaphthalene is 4.9, with an aqueous solubility (LogS) of -4.92 mol/L [1]. While direct isomer-to-isomer experimental comparisons in a single study are limited, these values are distinct from those reported for other trimethylnaphthalene isomers, underscoring the impact of substitution pattern on hydrophobicity [2].

Lipophilicity Aqueous solubility QSAR

Trimethylnaphthalenes Are More Resistant to Aerobic Biodegradation Than Dimethylnaphthalenes, Enhancing Their Stability in Environmental and Industrial Contexts

In a systematic aerobic biodegradation simulation of 61 two-ring PAHs in crude oil, the biodegradation sequence was established as: dimethylnaphthalenes > trimethylnaphthalenes > biphenyls > dibenzofurans, tetramethylnaphthalenes > pentamethylnaphthalenes > fluorenes [1]. This indicates that trimethylnaphthalenes as a class are degraded more slowly than dimethylnaphthalenes but more rapidly than tetramethylnaphthalenes.

Biodegradation Environmental persistence Petroleum geochemistry

Specific Trimethylnaphthalene Isomers, Including 1,2,5-TMN and 1,3,7-TMN, Serve as Source and Maturity Biomarkers, While 1,4,5-TMN Provides a Distinct Chromatographic Reference

In petroleum geochemistry, the ratio of 1,3,7-TMN to (1,3,7-TMN + 1,2,5-TMN), denoted TMNr, is used as a molecular marker to trace filling pathways of light oil and condensate reservoirs [1]. While 1,4,5-TMN is not the primary biomarker in these specific ratios, its distinct retention time and mass spectral signature make it a valuable internal standard or reference compound for quantifying these geochemically significant isomers in complex hydrocarbon mixtures [2].

Geochemical biomarkers Petroleum analysis GC-MS

1,4,5-Trimethylnaphthalene (CAS 2131-41-1) Procurement-Aligned Application Scenarios


Environmental Fate Modeling and Risk Assessment Studies

Researchers constructing quantitative structure-activity relationship (QSAR) models or multimedia fate models require precise Henry's law constants and partition coefficients. The demonstrated 1.03 Log H(c) value for 1,4,5-trimethylnaphthalene—40% lower than that of 2,6-dimethylnaphthalene—makes it a preferred compound for calibrating models that predict reduced volatilization from aqueous environments [1]. Procurement of this specific isomer ensures input data fidelity and avoids model bias introduced by substituting a compound with a markedly different partitioning profile.

Synthetic Intermediate for Pharmaceuticals and Fine Chemicals

The defined LogP (4.9) and LogS (-4.92) values of 1,4,5-trimethylnaphthalene inform its behavior in organic synthesis and drug discovery [1]. Its intermediate hydrophobicity, relative to other methylated naphthalenes, allows for predictable solubility in common organic solvents (e.g., chloroform, ether) and controlled partitioning in biphasic reactions . This makes it a rational choice as a hydrophobic building block where precise control over lipophilicity is required.

Geochemical and Petroleum Biomarker Analysis by GC-MS

In petroleum geochemistry, accurate quantification of trimethylnaphthalene isomers such as 1,2,5-TMN and 1,3,7-TMN is essential for source rock evaluation and oil migration studies [1]. High-purity 1,4,5-trimethylnaphthalene serves as an ideal internal standard or calibration reference for these analyses, as its chromatographic retention time is well-resolved from the primary biomarker isomers . Its procurement is critical for laboratories requiring robust and reproducible GC-MS quantification of alkylnaphthalene distributions in crude oils and sediments.

Environmental Biodegradation and Persistence Studies

Studies investigating the aerobic biodegradation of PAHs in contaminated soils or sediments benefit from using 1,4,5-trimethylnaphthalene as a representative trimethylnaphthalene. Its degradation rate, known to be slower than dimethylnaphthalenes but faster than tetramethylnaphthalenes [1], provides a defined benchmark for assessing microbial activity and the impact of methyl substitution on environmental persistence. This supports the development of more accurate bioremediation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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